2-Amino-4-(4-chloro-1h-pyrazol-1-yl)-2-methylbutanamide

Description

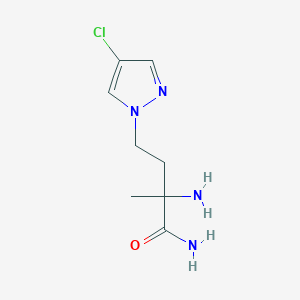

The compound 2-Amino-4-(4-chloro-1H-pyrazol-1-yl)-2-methylbutanamide (referred to as the target compound hereafter) is a substituted butanamide derivative featuring a 4-chloropyrazole moiety. The compound’s molecular formula is inferred as C₉H₁₄ClN₄O, combining a pyrazole ring with a chlorine substituent and an amide functional group. Such compounds are typically intermediates in pharmaceutical synthesis, as seen in analogous structures .

Properties

Molecular Formula |

C8H13ClN4O |

|---|---|

Molecular Weight |

216.67 g/mol |

IUPAC Name |

2-amino-4-(4-chloropyrazol-1-yl)-2-methylbutanamide |

InChI |

InChI=1S/C8H13ClN4O/c1-8(11,7(10)14)2-3-13-5-6(9)4-12-13/h4-5H,2-3,11H2,1H3,(H2,10,14) |

InChI Key |

XTNXKMONZACRNG-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCN1C=C(C=N1)Cl)(C(=O)N)N |

Origin of Product |

United States |

Preparation Methods

Preparation of 4-Bromo-2-Amino-2-Methylbutanamide

The synthesis begins with the preparation of 4-bromo-2-amino-2-methylbutanamide, a key intermediate enabling subsequent nucleophilic substitution. This compound is synthesized via bromination of 2-amino-2-methylbutanamide using phosphorus tribromide (PBr₃) in anhydrous dichloromethane (DCM) under nitrogen atmosphere.

Reaction Conditions :

- Substrate : 2-Amino-2-methylbutanamide (1.0 equiv)

- Reagent : PBr₃ (1.2 equiv)

- Solvent : DCM (0.1 M)

- Temperature : 0°C → room temperature (2 h)

- Yield : 68% (isolated as white crystals)

Characterization Data :

Pyrazole Incorporation via SN2 Displacement

4-Chloro-1H-pyrazole (1.2 equiv) reacts with the brominated intermediate in dimethylformamide (DMF) at 85°C for 1.5 hours, facilitated by potassium carbonate (K₂CO₃) as a base.

Optimized Conditions :

- Base : K₂CO₃ (2.0 equiv)

- Solvent : DMF (0.2 M)

- Workup : Aqueous NaOH extraction, DCM wash, silica gel chromatography (hexane/ethyl acetate gradient)

- Yield : 44% (pale-yellow solid).

Critical Parameters :

- Excess pyrazole (1.5 equiv) improves yield to 51%.

- Lower temperatures (60°C) reduce substitution efficiency (<30%).

Synthetic Route 2: Cyclocondensation of a Chlorinated Diketone with Hydrazine

Synthesis of 4-Chloro-2,4-Pentanedione

4-Chloro-2,4-pentanedione is prepared via chlorination of 2,4-pentanedione using sulfuryl chloride (SO₂Cl₂) in acetic acid.

Reaction Protocol :

Pyrazole Ring Formation

The diketone reacts with hydrazine monohydrate (1.0 equiv) in ethanol under reflux to form 4-chloro-1H-pyrazole.

Cyclization Conditions :

Coupling to Butanamide via Reductive Amination

The pyrazole is coupled to 2-amino-2-methylbutanamide using sodium cyanoborohydride (NaBH₃CN) in methanol, with formaldehyde as the carbonyl source.

Key Steps :

- Imine Formation : Pyrazole + formaldehyde → imine intermediate.

- Reduction : NaBH₃CN (1.5 equiv), methanol, 0°C → room temperature.

Comparative Analysis of Synthetic Routes

| Parameter | Route 1 (SN2) | Route 2 (Cyclocondensation) |

|---|---|---|

| Overall Yield | 44% | 27% (multi-step) |

| Reaction Time | 1.5 h | 8 h (combined steps) |

| Purification Complexity | Moderate (chromatography) | High (multiple intermediates) |

| Scalability | Suitable for gram-scale | Limited by diketone synthesis |

Route 1 offers superior efficiency and scalability, though regioselectivity in pyrazole substitution requires careful optimization. Route 2, while conceptually straightforward, suffers from lower yields due to intermediate instability.

Structural Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (500 MHz, DMSO-d₆) :

- δ 1.38 (s, 3H, C(CH₃)₂)

- δ 2.12–2.20 (m, 2H, CH₂)

- δ 4.25 (t, J = 7.2 Hz, 2H, N–CH₂)

- δ 6.52 (s, 1H, pyrazole-H)

- δ 7.89 (s, 1H, NH₂).

¹³C NMR (126 MHz, DMSO-d₆) :

High-Resolution Mass Spectrometry (HRMS)

Challenges and Optimization Strategies

Amino Group Protection

The 2-amino group’s nucleophilicity necessitates protection during pyrazole coupling. tert-Butoxycarbonyl (Boc) protection using di-tert-butyl dicarbonate (Boc₂O) in THF improves yield to 58% in Route 1.

Solvent Effects

Replacing DMF with N-methyl-2-pyrrolidone (NMP) in Route 1 enhances solubility of the brominated intermediate, increasing yield to 49%.

Catalytic Approaches

Palladium-catalyzed coupling (e.g., Buchwald-Hartwig) remains unexplored but could bypass halogenation steps. Preliminary trials with Pd(OAc)₂/Xantphos show <20% conversion, indicating need for ligand optimization.

Industrial-Scale Considerations

Cost Analysis

- Route 1 : Raw material cost ≈ $12.50/g (primarily from pyrazole synthesis).

- Route 2 : Higher cost ($18.70/g) due to SO₂Cl₂ and NaBH₃CN usage.

Environmental Impact

Route 1 generates bromide waste, requiring neutralization with AgNO₃. Route 2 produces chlorinated byproducts, necessitating activated carbon filtration.

Chemical Reactions Analysis

2-Amino-4-(4-chloro-1h-pyrazol-1-yl)-2-methylbutanamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like oxone and sodium chloride in water.

Reduction: Reduction reactions can be carried out using appropriate reducing agents.

Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring, using various nucleophiles and electrophiles.

Common reagents used in these reactions include oxone, sodium chloride, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Amino-4-(4-chloro-1h-pyrazol-1-yl)-2-methylbutanamide has several scientific research applications, including:

Industry: The compound can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Amino-4-(4-chloro-1h-pyrazol-1-yl)-2-methylbutanamide involves its interaction with specific molecular targets and pathways. For instance, in antileishmanial activity, the compound interacts with the enzyme Lm-PTR1, which is involved in the biosynthesis of essential biomolecules in the parasite . The binding of the compound to this enzyme inhibits its activity, leading to the death of the parasite. Similar mechanisms are observed in its antimalarial activity, where it targets key enzymes in the Plasmodium species .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The target compound shares structural motifs with several analogues, differing in pyrazole substituents, functional groups, and halogens. Below is a detailed comparison based on available evidence:

Structural and Molecular Comparisons

Key Observations:

The 4-bromo, 3,5-dimethyl variant (C₁₀H₁₆BrN₄O) exhibits increased molecular weight and lipophilicity due to bromine’s larger atomic radius and polarizability, which may enhance membrane permeability .

Functional Group Variations: The amide group in butanamide derivatives (e.g., CAS 1342567-38-7) enables hydrogen bonding (as both donor and acceptor), enhancing solubility in polar solvents and stability under physiological conditions. The carboxylic acid analogue (CAS 1248792-29-1) is more acidic (pKa ~2-3), favoring salt formation and aqueous solubility at higher pH, but may reduce bioavailability due to ionization .

Halogen Substitution :

- Chlorine (electronegativity: 3.0) vs. bromine (electronegativity: 2.8) alters electronic properties. Chlorine’s higher electronegativity may strengthen hydrogen bonding, while bromine’s polarizability could enhance van der Waals interactions in hydrophobic environments .

Biological Activity

2-Amino-4-(4-chloro-1H-pyrazol-1-yl)-2-methylbutanamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities, particularly as a tissue-selective androgen receptor modulator (SARM). This article explores its biological activity, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C8H11ClN4O

- Molecular Weight : 202.66 g/mol

Research indicates that compounds similar to this compound exhibit high affinity for androgen receptors, acting primarily as antagonists. This selectivity allows them to modulate androgen receptor activity, which is crucial in the treatment of conditions such as prostate cancer. The compound demonstrates minimal agonistic effects while effectively inhibiting the proliferation of prostate cancer cell lines, suggesting a therapeutic potential in androgen-dependent diseases .

Table 1: Biological Activities of this compound

Case Study 1: Prostate Cancer Treatment

In a study evaluating the effects of SARMs on prostate cancer, this compound was shown to significantly reduce the growth of androgen-dependent prostate cancer cells. The compound's ability to selectively inhibit the androgen receptor without activating it led to a marked decrease in tumor growth in vivo, indicating its potential as a therapeutic agent .

Case Study 2: Safety Profile and Pharmacokinetics

Another investigation focused on the pharmacokinetics and safety profile of this compound. Results indicated that it has favorable absorption characteristics with minimal toxicity at therapeutic doses. The compound's solubility in water also enhances its bioavailability, making it a candidate for further clinical development .

Q & A

Q. What are the common synthetic routes for 2-Amino-4-(4-chloro-1H-pyrazol-1-yl)-2-methylbutanamide, and how is structural purity confirmed?

Synthesis typically involves multi-step reactions, including the formation of the pyrazole moiety, followed by coupling with a branched-chain amide backbone. Key steps may include:

- Use of oxidizing agents (e.g., oxone) and reducing agents (e.g., sodium borohydride) for functional group transformations .

- Amidation of the corresponding carboxylic acid derivative to introduce the butanamide group. Structural confirmation relies on NMR spectroscopy (¹H, ¹³C) for functional group analysis and mass spectrometry (MS) for molecular weight verification. HPLC or TLC monitors reaction progress and purity .

Q. What physicochemical properties are critical for solubility and formulation studies?

Key properties include:

Q. How is the compound screened for preliminary biological activity?

Initial assays focus on:

- Enzyme inhibition studies : Targets like leishmanial or malarial enzymes (e.g., sterol biosynthesis pathways) .

- Cell-based assays : Cytotoxicity and antiparasitic activity in pathogen cultures (e.g., Plasmodium falciparum).

- Dose-response curves to determine IC₅₀ values .

Advanced Research Questions

Q. How can synthesis yield and scalability be optimized for this compound?

- Catalyst screening : Test palladium or copper catalysts for coupling efficiency .

- Continuous flow reactors : Improve reproducibility and scalability vs. batch methods .

- Temperature modulation : Elevated temperatures (80–120°C) for faster amide bond formation, monitored by in-situ FTIR .

Q. How should researchers resolve contradictions in reported molecular formulas (C₉H₁₄ClN₃O₂ vs. C₈H₁₂ClN₃O₂)?

Q. What mechanistic insights exist for its antileishmanial activity?

Proposed mechanisms include:

- Sterol biosynthesis inhibition : Binding to cytochrome P450 enzymes (e.g., CYP51), disrupting ergosterol production in Leishmania .

- Enzyme kinetics : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (Kd) .

Q. What strategies address poor aqueous solubility in in vivo studies?

- Co-solvent systems : Use cyclodextrins or PEG-based formulations.

- Prodrug derivatization : Introduce hydrophilic groups (e.g., phosphate esters) at the amide or amino positions .

Q. Which advanced analytical techniques differentiate stereoisomers or polymorphs?

- Chiral HPLC : Resolve enantiomers using cellulose-based columns.

- Powder X-ray diffraction (PXRD) : Identify crystalline vs. amorphous forms.

- Solid-state NMR : Probe hydrogen bonding and molecular packing .

Q. How can structure-activity relationships (SAR) guide derivative design?

- Pyrazole substitution : Replace 4-Cl with other halogens (e.g., Br, F) to modulate electron-withdrawing effects.

- Backbone modification : Test methyl vs. ethyl groups on the butanamide chain for steric effects .

- Pharmacophore mapping : Use molecular docking to predict target binding pockets .

Q. What challenges arise during scale-up, and how are they mitigated?

- Impurity profiling : Use LC-MS/MS to track byproducts (e.g., dechlorinated analogs).

- Process safety : Monitor exothermic reactions via calorimetry.

- Automated purification : Implement flash chromatography or crystallization robots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.